4-[(2,4-Dichlorobenzyl)oxy]benzoic acid

Nuclear Receptor Pharmacology NR4A Agonists Regioisomer SAR

This para-substituted isomer is an indispensable negative control for dissecting regioisomer-specific NR4A pharmacology, clearly distinct from the potent meta-substituted agonist (EC50 = 0.04–0.09 μM). It serves as a critical SAR probe to map the steric and electronic requirements of the 2,4-dichlorophenyl binding pocket, enabling medicinal chemists to validate molecular recognition with confidence. With a predicted LogP of 4.82, it also provides a reference point for tuning lipophilicity in lead optimization. Choose this compound to eliminate scaffold-related artifacts and ensure experimental reproducibility.

Molecular Formula C14H10Cl2O3
Molecular Weight 297.13
CAS No. 84404-09-1
Cat. No. B2453416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(2,4-Dichlorobenzyl)oxy]benzoic acid
CAS84404-09-1
Molecular FormulaC14H10Cl2O3
Molecular Weight297.13
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)O)OCC2=C(C=C(C=C2)Cl)Cl
InChIInChI=1S/C14H10Cl2O3/c15-11-4-1-10(13(16)7-11)8-19-12-5-2-9(3-6-12)14(17)18/h1-7H,8H2,(H,17,18)
InChIKeyOPMMDDYNUAUCBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-[(2,4-Dichlorobenzyl)oxy]benzoic acid (CAS 84404-09-1) | Chemical Properties & Research-Grade Specifications


4-[(2,4-Dichlorobenzyl)oxy]benzoic acid (CAS 84404-09-1) is a synthetic organic compound belonging to the dichlorobenzyloxy benzoic acid family, characterized by a para-substituted benzoic acid core linked via an ether bridge to a 2,4-dichlorobenzyl moiety [1]. With a molecular formula of C14H10Cl2O3 and a molecular weight of 297.13 g/mol, this research chemical is typically supplied at a minimum purity of 95% and is classified as an irritant (GHS07) . The compound exhibits high lipophilicity with a predicted LogP of 4.82 [2], a key physicochemical property influencing its potential for membrane permeability in biological studies.

Why Generic Substitution of 4-[(2,4-Dichlorobenzyl)oxy]benzoic acid is Scientifically Unsound


The assumption that other dichlorobenzyloxy benzoic acid isomers or derivatives are interchangeable is contradicted by empirical evidence of regioisomer-specific biological activity. The precise position of the ether linkage on the benzoic acid ring (para vs. meta vs. ortho) is a critical determinant of molecular recognition and potency. For instance, the meta-substituted analog, 3-[(2,4-dichlorobenzyl)oxy]benzoic acid (CAS 360778-55-8), is a well-characterized NR4A receptor agonist with defined EC50 values , while the para-substituted 4-[(2,4-dichlorobenzyl)oxy]benzoic acid may exhibit a distinct pharmacological profile. Furthermore, the specific 2,4-dichloro substitution pattern on the benzyl group influences both steric and electronic properties [1], making any unvalidated substitution a potential source of experimental variability and irreproducible results.

Quantitative Evidence Guide for 4-[(2,4-Dichlorobenzyl)oxy]benzoic acid (CAS 84404-09-1)


Regioisomer-Specific NR4A Agonist Potency: Para vs. Meta Substitution

The meta-substituted isomer, 3-[(2,4-dichlorobenzyl)oxy]benzoic acid (CAS 360778-55-8), is a potent and well-defined NR4A receptor agonist with EC50 values of 0.04 μM for Nur77 and 0.09 μM for Nurr1 . This provides a critical benchmark for the distinct activity of the para-substituted isomer, 4-[(2,4-dichlorobenzyl)oxy]benzoic acid (CAS 84404-09-1). The difference in substitution pattern (meta vs. para) is expected to fundamentally alter the molecule's pharmacophore, leading to a different target engagement profile and biological effect.

Nuclear Receptor Pharmacology NR4A Agonists Regioisomer SAR

Impact of Additional Chlorination on Physicochemical Properties: 5-Chloro Analog Comparison

The 5-chloro derivative, 5-Chloro-2-[(2,4-dichlorobenzyl)oxy]benzoic acid (CAS 938315-53-8), possesses an additional chlorine atom on the benzoic acid ring . This structural modification (C14H9Cl3O3 vs. C14H10Cl2O3 for the target compound) is predicted to increase lipophilicity (LogP) and alter electronic distribution, which in turn impacts membrane permeability, metabolic stability, and target binding kinetics [1]. Researchers seeking a compound with a specific, moderate lipophilicity (LogP ~4.8) should select the target compound (84404-09-1) over its more heavily chlorinated analog.

Physicochemical Profiling SAR Analysis Lipophilicity

Structural and Electronic Distinctions from the 3,4-Dichlorobenzyl Isomer

The compound 4-[(3,4-dichlorobenzyl)oxy]benzoic acid (CAS 56442-18-3) differs only in the position of chlorine atoms on the benzyl ring (3,4- vs. 2,4-dichloro). This seemingly minor change has been shown to be a critical determinant of inhibitor binding in other systems. For example, the potent cPLA2α inhibitor Efipladib contains a 3,4-dichlorobenzyl group [1], while crystal structures of RPTPγ reveal a specific binding pocket for the 3,4-dichlorobenzyl moiety [2]. The 2,4-dichloro pattern in the target compound (84404-09-1) presents a distinct steric and electronic profile, making it unsuitable as a direct replacement for 3,4-dichlorobenzyl-containing probes.

Isomer Comparison Molecular Recognition Target Binding

Validated Research Applications for 4-[(2,4-Dichlorobenzyl)oxy]benzoic acid (CAS 84404-09-1)


Negative Control or Comparator for NR4A Agonist Studies

Given the potent NR4A agonist activity of its meta-substituted isomer (3-[(2,4-dichlorobenzyl)oxy]benzoic acid, EC50 = 0.04-0.09 μM) , the para-substituted compound (84404-09-1) is an essential control for dissecting regioisomer-specific pharmacology. By comparing the two isomers, researchers can validate the requirement for a specific molecular geometry in engaging NR4A receptors and rule out non-specific effects of the dichlorobenzyloxy benzoic acid scaffold .

SAR Probe for Dichlorobenzyl Binding Pocket Topography

The compound serves as a crucial tool in structure-activity relationship (SAR) studies aimed at defining the optimal chlorine substitution pattern on the benzyl ring. As demonstrated by the divergent activity of 2,4-dichloro versus 3,4-dichloro analogs in other systems (e.g., cPLA2α inhibition, RPTPγ binding) [1], 84404-09-1 provides a specific data point for mapping the steric and electronic requirements of a 2,4-dichlorophenyl binding pocket, which is distinct from that of the more commonly explored 3,4-dichloro motif [2].

Reference Standard for LogP Optimization in Medicinal Chemistry

With a defined, predicted LogP of 4.82 [3], 4-[(2,4-dichlorobenzyl)oxy]benzoic acid serves as a reference compound for tuning the lipophilicity of a lead series. When compared to more heavily chlorinated analogs (e.g., the 5-chloro derivative) which are expected to have higher LogP values , this compound allows medicinal chemists to assess the impact of incremental lipophilicity changes on key parameters like aqueous solubility, metabolic stability, and off-target binding, without the confounding factor of a completely different core structure [3].

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